3-methyl-2H-1,2-benzodiazepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84201-99-0 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-methyl-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C10H10N2/c1-8-6-7-9-4-2-3-5-10(9)12-11-8/h2-7,12H,1H3 |
InChI Key |
RNCQBHLAWVJNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2h 1,2 Benzodiazepine and Analogs
Established Synthetic Pathways to the 1,2-Benzodiazepine Core
The fundamental challenge in synthesizing 1,2-benzodiazepines lies in the efficient construction of the seven-membered heterocyclic ring. Researchers have developed several key pathways to achieve this core structure.
A significant and novel method for producing 3-substituted 1,2-benzodiazepines utilizes 3H-1,2-benzodiazepine N-oxides as key intermediates. rsc.org This strategy proceeds in a two-step fashion. First, the parent 3H-1,2-benzodiazepines are subjected to N-oxidation, typically using an oxidizing agent like m-chloroperbenzoic acid. rsc.org This oxidation can produce two isomeric N-oxides, the 1-oxide and the 2-oxide, which can be separated chromatographically.
The crucial second step involves the reaction of the purified 3H-1,2-benzodiazepine 2-oxides with a range of nucleophiles, including both acids and bases. rsc.org Treatment with nucleophiles such as alkoxides (methoxide, ethoxide), carbanions, hydrogen chloride, or acetic acid leads to the formation of the corresponding 3-substituted 1,2-benzodiazepines in moderate yields. rsc.org A possible mechanism suggests that an acid-catalyzed reaction involves protonation at the N-oxide oxygen, followed by elimination of a hydrogen at the 3-position and subsequent addition of the nucleophile. This pathway provides a versatile route to derivatives that are otherwise difficult to access, as it modifies the pre-formed benzodiazepine (B76468) ring.
Table 1: Synthesis of 3-Substituted 1,2-Benzodiazepines from 3H-1,2-Benzodiazepine 2-Oxides This table is interactive and based on data from the provided text.
| Starting Material | Reagent | Resulting 3-Substituent | Product Class | Yield (%) |
|---|---|---|---|---|
| 3H-1,2-Benzodiazepine 2-oxide | Sodium methoxide | -OCH₃ | 3-Methoxy-1H-1,2-benzodiazepine | 60-70 |
| 3H-1,2-Benzodiazepine 2-oxide | Sodium ethoxide | -OCH₂CH₃ | 3-Ethoxy-1H-1,2-benzodiazepine | Moderate |
| 3H-1,2-Benzodiazepine 2-oxide | Grignard Reagents | -R (Alkyl/Aryl) | 3-Alkyl/Aryl-1H-1,2-benzodiazepine | Moderate |
| 3H-1,2-Benzodiazepine 2-oxide | Acetic Acid | -OCOCH₃ | 3-Acetoxy-3H-1,2-benzodiazepine | Moderate |
The construction of the 1,2-benzodiazepine ring system is often achieved through cyclization reactions where the seven-membered ring is formed from an acyclic or a different heterocyclic precursor. One of the primary methods involves the photo-induced ring expansion of N-iminoquinolinium ylide dimers, which has been used to prepare the 1,2-benzodiazepine core with various substituents, although not typically at the 3-position.
Other notable cyclization strategies include:
The reaction of 1-aryl α,β-unsaturated ketone tosylhydrazones to form cyclopenta-1,2-benzodiazepines.
The cyclization of phenylhydrazone hydrochlorides that bear an α,β-unsaturated substituent in the ortho-position, which has been used to generate 3-ethoxycarbonyl-1,2-benzodiazepines.
Palladium-catalyzed reactions, such as intramolecular C–N bond coupling, are also powerful tools for forming diazepine (B8756704) rings, though many reported examples focus on the 1,4- and 1,5-isomers. unimi.itmdpi.com Similarly, gold-catalyzed tandem cyclizations have been developed for synthesizing complex, fused benzodiazepine systems, demonstrating the utility of transition metal catalysis in forming these seven-membered rings. researchgate.net
Strategies Involving 3H-1,2-benzodiazepine N-oxides as Intermediates.
Specific Synthetic Routes for Targeted 3-methyl Substitution
Achieving specific substitution, such as the introduction of a methyl group at the 3-position of the 2H-1,2-benzodiazepine ring, can be approached in two main ways: by building the ring from a precursor that already contains the methyl group, or by adding the methyl group after the ring has been formed.
The direct incorporation of a methyl group involves using a starting material that contains the methyl substituent at the correct position for it to become the C3-substituent in the final benzodiazepine product. For instance, in the synthesis of 1,5-benzodiazepines, 3-methyl-substituted derivatives have been prepared where the methyl group was part of one of the precursors before the final cyclization. researchgate.net The presence of this methyl group was noted to decrease the electrophilicity of an adjacent carbonyl group, thereby influencing subsequent reactivity. researchgate.net
Applying this principle to 1,2-benzodiazepine synthesis, a method like the photo-induced ring expansion of N-iminoquinolinium ylides could theoretically yield a 3-methyl-1,2-benzodiazepine if the starting quinoline (B57606) precursor was substituted with a methyl group at its 3-position. This approach integrates the desired substituent into the core structure from the outset of the synthetic sequence.
Alternatively, the methyl group can be introduced after the 1,2-benzodiazepine ring system has already been constructed. The N-oxide pathway is a prime example of a post-cyclization functionalization strategy. rsc.org The reaction of 3H-1,2-benzodiazepine 2-oxides with nucleophilic "carbanions" is reported to yield 3-substituted products. rsc.org This suggests that a suitable methyl-delivering organometallic reagent (e.g., methylmagnesium bromide or methyllithium) could be used to introduce a methyl group at the 3-position.
While this specific methylation is not explicitly detailed for the 1,2-benzodiazepine N-oxide, the strategy of post-cyclization C3-alkylation is established for other benzodiazepine isomers. For example, 3-substituted 1,4-benzodiazepin-2-ones can be synthesized via the alkylation of a chloro-intermediate with various nucleophiles or through the direct alkylation of an enolate. scielo.brtandfonline.comscielo.br These examples highlight the viability of modifying the heterocyclic ring after its formation to install desired functional groups. tandfonline.com
Direct Incorporation of Methyl Groups during Ring Construction.
Optimization of Reaction Conditions and Catalyst Systems in 1,2-Benzodiazepine Synthesis
The efficiency and selectivity of benzodiazepine synthesis are highly dependent on the optimization of reaction conditions and the choice of catalyst. For the synthesis of 1,2-benzodiazepines via N-oxide intermediates, the choice of base and solvent is critical for achieving good yields of the 3-substituted products. rsc.org
In the broader context of benzodiazepine synthesis, transition metal catalysis has become indispensable, with extensive research into optimizing these systems. nih.gov
Palladium Catalysis : Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the C-N bond formations necessary for cyclization. unimi.itmdpi.com Optimization involves screening different palladium sources (e.g., Pd(OAc)₂), ligands (e.g., BINAP), bases (e.g., Cs₂CO₃, t-BuOK), and solvents (e.g., toluene) to maximize yield and prevent side reactions. unimi.itmdpi.com
Gold Catalysis : Gold catalysts have been employed for tandem cyclization reactions, offering unique reactivity pathways for constructing complex fused benzodiazepine derivatives. researchgate.net
Photocatalysis : Modern approaches include the use of photoredox catalysts (e.g., 10-phenylphenothiazine, fac-Ir(ppy)₃) under light irradiation to enable cascade reactions for building indole-fused benzodiazepines. rsc.org Optimization here focuses on the catalyst, base, solvent, and light source to ensure the reaction proceeds efficiently. rsc.org
Heterogeneous Catalysis : Solid-supported catalysts, such as p-toluenesulfonic acid on celite or various nanocatalysts (e.g., SiO₂-Al₂O₃, magnetic nanoparticles), offer advantages like high yields under mild or solvent-free conditions, and easy separation and recyclability of the catalyst. nih.govchemrevlett.comsemanticscholar.org
Table 2: Examples of Catalytic Systems and Conditions in Benzodiazepine Synthesis This table is interactive and based on data from the provided text.
| Benzodiazepine Type | Catalytic System | Base | Solvent | Key Feature | Source(s) |
|---|---|---|---|---|---|
| Dibenzo[b,e] chemrevlett.comCurrent time information in Bangalore, IN.diazepinones | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Intramolecular Buchwald-Hartwig Reaction | unimi.it, mdpi.com |
| Indole-fused benzodiazepines | 10-Phenylphenothiazine (PTH) | Na₂CO₃ | CH₃CN | Photocatalyzed Cascade Reaction | rsc.org |
| Benzo[b]indeno chemrevlett.comCurrent time information in Bangalore, IN.diazepines | Gold(I) Chloride | - | Dioxane | Gold-Catalyzed Tandem Cyclization | researchgate.net |
| 1,5-Benzodiazepines | SiO₂-Al₂O₃ | - | Ethanol | Heterogeneous, Reusable Catalyst | chemrevlett.com |
| 1,5-Benzodiazepines | p-Toluenesulfonic acid / Celite | - | Solvent-free | Solid-supported Acid Catalyst | semanticscholar.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various benzodiazepine derivatives.
For instance, an improved method for synthesizing benzodiazepin-2,5-diones utilizes microwave irradiation in the presence of glacial acetic acid. scielo.br This approach, starting from isatoic anhydride (B1165640) and α-amino acids, achieves good yields (61-71%) within a short reaction time of three minutes at 130°C, followed by a simple purification workup. scielo.br Similarly, novel 5-carboxamido analogues of 1,4-benzodiazepin-2-one have been prepared using a microwave-assisted one-pot protocol, showcasing the versatility of this technique for creating functionalized benzodiazepine libraries. ajol.info
The benefits of microwave assistance are also evident in the synthesis of 1,5-benzodiazepines. One study demonstrated the condensation of o-phenylenediamine (B120857) and ethyl acetoacetate (B1235776) in xylene, where microwave irradiation for 10 minutes produced an 83% yield of 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, while no product was formed under classical heating at the same temperature and duration. researchgate.net Another green synthesis protocol uses a Cu(II)-clay nanocatalyst under solvent-free microwave conditions, achieving excellent yields (up to 98%) in just 8-10 minutes. researchgate.net These protocols highlight the efficiency and environmental advantages of microwave-assisted synthesis in generating diverse benzodiazepine scaffolds. researchgate.netresearchgate.net
Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Benzodiazepine Analogs
| Product Class | Starting Materials | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzodiazepin-2,5-diones | Isatoic anhydride, α-amino acid | Glacial Acetic Acid | 130 °C, 3 min | 61-71% | scielo.br |
| 1,3-Dihydro-[2H]- asianpubs.orgtandfonline.com-benzodiazepin-2-one-5-carboxamides | Carboxylate ester, Amines | Basic Alumina (solid support) | 360W (5 min) then 720W (2 min) | 90-92% | ajol.info |
| 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one | 1,2-phenylenediamine, Ethyl acetoacetate | Xylene | 500W, 10 min | 83% | researchgate.net |
| 1,5-Benzodiazepines | Benzene-1,2-diamine, Ketones | Cu(II)-clay nanocatalyst / Solvent-free | Microwave, 8 min | 98% | researchgate.net |
| 1,2,3-triazolobenzodiazepinones | 2-azidobenzaldehyde, Amines, Isocyanides, Acids | None / DMSO | Microwave-assisted IAAC | Moderate to Excellent | nih.gov |
Metal-Free and Sustainable Synthetic Approaches for Benzodiazepine Derivatives
The development of metal-free and sustainable synthetic routes is a primary goal in green chemistry, aiming to reduce environmental impact and improve safety. Several such methodologies have been reported for the synthesis of benzodiazepine derivatives.
One notable approach involves the synthesis of 1,4-benzodiazepines from hexafluoroisopropyl 2-aminobenzoates at room temperature. nih.govrsc.orgrsc.org This metal-free procedure demonstrates good functional group tolerance and provides excellent yields under mild conditions. nih.govrsc.orgrsc.org Another innovative metal-free strategy is the cascade [5 + 2]/[2 + 2] cycloaddition between pyridinium (B92312) zwitterions and arynes. acs.orgacs.org This method efficiently constructs polycyclic 1,4-benzodiazepines in a one-pot reaction, forming one C-N and three C-C bonds with high complexity from simple precursors. acs.orgacs.org
Sustainable practices also include the use of environmentally benign catalysts and solvents. Researchers have developed protocols using:
Indium(III) chloride in water: For the synthesis of 1,5-benzodiazepine derivatives at room temperature, offering a nontoxic, safe, and green alternative. tandfonline.com
HY Zeolite: As a reusable solid acid catalyst for the solvent-free synthesis of 1,5-benzodiazepines from 1,2-diamines and ketones. acs.org The catalyst can be recovered by filtration and reused multiple times without significant loss of activity. acs.org
Guanidine hydrochloride: An organo-catalyst used in aqueous conditions for a rapid, multicomponent synthesis of 1,5-benzodiazepines with high yields and simple workup procedures. tandfonline.com
Water extract of onion: A novel, cost-effective, and environmentally friendly catalyst for the one-pot, three-component synthesis of 4-substituted-1,5-benzodiazepines. benthamdirect.com
These methods represent significant progress toward making the synthesis of benzodiazepine derivatives more sustainable and economical. asianpubs.orgnih.gov
Table 2: Overview of Metal-Free and Sustainable Synthetic Approaches
| Method Type | Catalyst / Key Reagent | Product Scaffold | Key Advantages | Reference |
|---|---|---|---|---|
| Annulation | Hexafluoroisopropyl 2-aminobenzoates | 1,4-Benzodiazepines | Metal-free, room temperature, excellent yields | nih.gov, rsc.org, rsc.org |
| Cascade Cycloaddition | Pyridinium zwitterions, Arynes | Polycyclic 1,4-Benzodiazepines | Metal-free, one-pot, high molecular complexity | acs.org, acs.org |
| Condensation | Indium(III) chloride | 1,5-Benzodiazepines | Nontoxic catalyst, water as solvent, room temperature | tandfonline.com |
| Condensation | HY Zeolite | 1,5-Benzodiazepines | Reusable solid acid catalyst, solvent-free | acs.org |
| Multicomponent Reaction | Guanidine hydrochloride | 1,5-Benzodiazepines | Organo-catalyst, aqueous medium, rapid reaction | tandfonline.com |
| Multicomponent Reaction | Water extract of onion | 4-Substituted 1,5-Benzodiazepines | Green catalyst, good to excellent yields, simple procedure | benthamdirect.com |
Library Synthesis and Diversification of 1,2-Benzodiazepine Scaffolds
The creation of compound libraries based on a core scaffold is essential for drug discovery and medicinal chemistry. Late-stage functionalization, which involves modifying a complex molecule in the final steps of a synthesis, is a highly efficient strategy for generating structural diversity. acs.org
Late-Stage C-H and N-H Functionalization Strategies
Late-stage C-H and N-H functionalization of the benzodiazepine framework allows for the rapid introduction of various substituents, leading to new analogs with potentially altered biological activities.
Palladium and Ruthenium-catalyzed C-H activation have proven to be powerful methods for this purpose. A microwave-mediated, palladium-catalyzed C-H activation method has been developed for the ortho-arylation of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones, generating a library of over twenty novel analogs. figshare.com This strategy is atom-economic and efficient. unimi.itfigshare.com More recently, a Ru(II)-catalyzed late-stage C-H amidation of the 1,4-benzodiazepine (B1214927) scaffold using tosyl azide (B81097) as the amidating agent has been reported, further expanding the toolkit for C-H functionalization. chemrxiv.org Rhodium catalysis has also been employed, with a Rh(I)-NHC complex being generated via C-H activation of a 1,4-benzodiazepine, demonstrating a method to stabilize unusual tautomers and providing a pathway for further catalytic transformations. nih.gov Another Rh(III)-catalyzed C-H activation/[4 + 3] annulation has been developed to build benzodiazepine rings with high efficiency and chemoselectivity. acs.org
N-H functionalization is another critical avenue for diversification. The N-H bond in the benzodiazepine nucleus can be readily alkylated, providing another site for introducing molecular diversity. figshare.com For example, after C-H arylation, further diversification of 1,4-benzodiazepin-2-one analogs was achieved through N-alkylation, affording more elaborated pharmaceutical candidates. figshare.com The synthesis of enantioenriched 3-vinyl-1,4-benzodiazepines via Rh-catalyzed hydroamination allows for subsequent N-deprotection and manipulation, highlighting how functionalization can lead to advanced drug metabolites. acs.org
These late-stage functionalization strategies are invaluable for efficiently exploring the chemical space around the benzodiazepine core, facilitating the development of structure-activity relationships.
Table 3: Examples of Late-Stage Functionalization of Benzodiazepine Scaffolds | Functionalization Type | Reaction | Catalyst System | Scaffold | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | C-H Arylation | Ortho-arylation of phenyl group | Palladium / Microwave | 1,4-Benzodiazepin-2-one | Library of >20 ortho-arylated analogs | figshare.com | | C-H Amidation | Direct C-H amidation | Ru(II) / Tosyl azide | 1,4-Benzodiazepine | Medicinally relevant amidated products | chemrxiv.org | | N-H Alkylation | N-alkylation | Various | 1,4-Benzodiazepin-2-one | Further diversification of C-H functionalized products | figshare.com | | C-H Activation / Annulation | C-H functionalization/[4+3] annulation | Rh(III) / Allylic acetal (B89532) | 1-Arylpyrazolidinones | Construction of benzodiazepine rings | acs.org | | N-H Hydroamination | Asymmetric hydroamination | Rhodium / Ligand | (Aminomethyl)anilines | Enantioenriched 3-vinyl-1,4-benzodiazepines | acs.org |
Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms
General Principles of SAR within the Benzodiazepine (B76468) Chemical Class
The structure-activity relationship (SAR) for benzodiazepines provides a framework for understanding how chemical modifications to the core structure influence biological activity. Although much of the foundational SAR work has been conducted on 1,4-benzodiazepines, the principles are broadly applicable to the entire class, including 1,2-benzodiazepine derivatives. chemisgroup.us
The benzodiazepine scaffold can be considered in terms of three key regions: the fused benzene (B151609) ring (Ring A), the seven-membered diazepine (B8756704) ring (Ring B), and a substituent group typically at position 5 (Ring C). mespharmacy.orgslideshare.net
Ring A: The substitution pattern on the benzene ring is a critical determinant of potency. An electronegative group, such as a halogen (chlorine, fluorine) or a nitro group, at the C-7 position significantly enhances activity. scribd.com Conversely, positions 6, 8, and 9 should generally remain unsubstituted for optimal activity. scribd.com
Ring B: The diazepine ring is more tolerant of modifications. chemisgroup.us For many classical benzodiazepines, a proton-accepting group, like a carbonyl oxygen at the C-2 position, is considered important for binding to a histidine residue within the receptor. mespharmacy.org Alkyl substitutions at the N-1 position can increase activity. scribd.com Substitution at the C-3 position, as in the titular compound, can have varied effects; while alkyl groups can sometimes decrease activity, the introduction of a hydroxyl group at this position is a key feature of many metabolites. scribd.com
Ring C: A phenyl group at the C-5 position is generally favorable for activity. scribd.com Substitutions on this phenyl ring are also influential; electron-attracting groups at the ortho (2') or di-ortho (2', 6') positions can increase activity, whereas substitutions at the meta (3') or para (4') positions tend to decrease it. scribd.com
Below is an interactive data table summarizing these general SAR principles.
| Position on Scaffold | Effect of Substitution |
| Ring A (Benzene) | |
| Position 7 | An electronegative group (e.g., Cl, Br, NO₂) increases potency. scribd.com |
| Positions 6, 8, 9 | Should remain unsubstituted for optimal activity. scribd.com |
| Ring B (Diazepine) | |
| Position 1 (N-1) | Small alkyl group substitution is generally well-tolerated or increases activity. scribd.com |
| Position 2 | A proton-accepting group (e.g., C=O) is often necessary for receptor interaction. mespharmacy.org |
| Position 3 | Alkyl substitution can decrease activity, while a hydroxyl group is important for metabolism. scribd.com |
| 4,5-double bond | Saturation or shifting of this bond decreases activity. scribd.com |
| Ring C (Phenyl) | |
| Position 5 | A phenyl or other aromatic/heteroaromatic ring promotes activity. mespharmacy.org |
| 2' or 2',6' positions | Electron-attracting groups (e.g., Cl, F) increase activity. scribd.com |
| 3', 4', 5' positions | Substituents greatly decrease activity. scribd.com |
Stereochemical Considerations and Chirality in 1,2-Benzodiazepine Derivatives
The introduction of a substituent, such as a methyl group, at the C-3 position of the benzodiazepine ring introduces a chiral center. This has significant stereochemical implications, as the resulting enantiomers (R and S isomers) can exhibit different binding affinities and functional activities at their biological targets. nih.gov
The non-planar, seven-membered diazepine ring is inherently chiral due to its puckered conformation. researchgate.net This means that even without a substituent at C-3, benzodiazepines exist as a pair of rapidly interconverting conformational enantiomers. researchgate.netuniroma1.it The introduction of a C-3 substituent creates diastereomers. For instance, in the related 1,4-benzodiazepine (B1214927), diazepam, the introduction of a (S)-3-methyl group stabilizes one conformer, while an (R)-3-methyl group stabilizes the other. quora.com
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Exploration of Molecular Binding Pockets and Key Interacting Residues (e.g., GABA-A receptor benzodiazepine site)
The primary molecular target for classical benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, a pentameric ligand-gated ion channel. plos.orgwikipedia.org Benzodiazepines are positive allosteric modulators, meaning they bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA. wikipedia.org This allosteric binding site is located at the interface between the α and γ subunits of the receptor. plos.orgwikipedia.org
Molecular modeling and site-directed mutagenesis studies have identified several key amino acid residues that form the binding pocket. plos.org The binding site is composed of non-contiguous regions often referred to as loops A through F. nih.gov
Key residues from the α subunit (principal face) and γ subunit (complementary face) contribute to the binding pocket. nih.gov
From the α1 subunit: Histidine at position 101 (α1H101) in Loop A is essential for the binding of many benzodiazepine agonists. plos.orgplos.org Other important residues include α1Y159, α1T206, and α1Y209. plos.org
From the γ2 subunit: Phenylalanine at position 77 (γ2Phe77) and Methionine at position 130 (γ2Met130) have been identified as critical determinants for the high-affinity binding of various benzodiazepine site ligands. nih.gov Threonine at position 142 (γ2T142) is also predicted to interact with ligands. plos.org
The interaction is complex, involving hydrogen bonds, van der Waals forces, and π-π stacking interactions between the ligand and the aromatic residues of the receptor. mespharmacy.org
The table below details some of the key residues in the GABA-A receptor's benzodiazepine binding site.
| Residue | Subunit | Location (Loop) | Predicted Role in Binding |
| α1H101 | α1 | Loop A | Essential for high-affinity agonist binding; potential hydrogen bonding. plos.orgplos.org |
| α1Y159 | α1 | Loop B | Interacts with the N-methyl group of diazepam. plos.org |
| α1Y209 | α1 | Loop C | Interacts with the N-methyl group of diazepam. plos.org |
| α1T206 | α1 | Loop C | Predicted to form hydrogen bonds with the carbonyl group of diazepam. plos.orgplos.org |
| γ2F77 | γ2 | Loop D | Required for high-affinity binding of ligands like flumazenil. nih.gov |
| γ2M130 | γ2 | Loop E | Required for high-affinity binding of ligands like flunitrazepam and clonazepam. nih.gov |
| γ2T142 | γ2 | Loop F | Predicted to form hydrogen bonds with the carbonyl group of diazepam. plos.orgacs.org |
Elucidation of the Role of the 3-methyl Group in Molecular Recognition and Binding Affinity
The methyl group at the C-3 position of the benzodiazepine scaffold serves as a critical probe for understanding molecular recognition at the receptor. nih.gov Its size, stereochemistry, and position can significantly influence binding affinity and even the binding mode of the entire molecule. nih.govacs.org
Computational docking studies have used a chiral methyl group at position 3 to test and challenge different proposed binding mode hypotheses. nih.govacs.orgresearchgate.net Depending on the proposed orientation of the benzodiazepine in the binding pocket (Binding Mode I vs. Binding Mode II), the R- and S-methyl isomers would be predicted to have different steric clashes or interactions with the surrounding amino acid residues. researchgate.net
Experimental studies on different benzodiazepine chemotypes have confirmed these predictions. For some scaffolds, like diazepam derivatives, the introduction of a methyl group in the R configuration leads to a complete loss of binding affinity, whereas the S isomer remains active. nih.gov This suggests that for these compounds, the R-methyl group introduces a steric hindrance that prevents the ligand from binding effectively. For other scaffolds, both the R and S isomers retain binding affinity, suggesting they adopt a different orientation within the pocket where the 3-position is more accommodating. nih.govacs.org These findings indicate that there is not a single, common binding mode for all benzodiazepines, and the substituent at the 3-position plays a key role in determining which mode is preferred. nih.gov
Conformational Dynamics and Flexibility of the 1,2-Benzodiazepine Scaffold
The seven-membered diazepine ring is not planar and possesses significant conformational flexibility. uniroma1.it It typically adopts a puckered conformation, often described as a twist-chair or boat-sofa conformation. rsc.orgnih.govresearchgate.net This flexibility is a crucial aspect of its biological activity, as the ring must adopt a specific low-energy conformation to fit optimally into the receptor's binding site. chemisgroup.usresearchgate.net The fusion of the benzene ring provides some rigidity, but the diazepine portion can still undergo conformational changes, such as ring inversion. researchgate.net
The specific substituents on the scaffold, including the N-1 substituent and the C-3 methyl group, have a significant effect on the conformational preferences and the energy barrier for these changes. rsc.orgacs.org
Analysis of Ring Inversion Barriers
The conformational enantiomers of benzodiazepines interconvert through a ring inversion process. researchgate.net The energy barrier for this inversion is a key parameter that defines the stereodynamic properties of the molecule. This barrier can be measured experimentally using techniques like dynamic nuclear magnetic resonance (NMR) and dynamic high-performance liquid chromatography (HPLC), and can be calculated using computational methods like Density Functional Theory (DFT). uniroma1.itacs.org
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 3-methyl-2H-1,2-benzodiazepine. Through the application of high-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's atomic connectivity and spatial arrangement can be obtained.
High-Resolution 1D (¹H, ¹³C) and 2D NMR Techniques for Structural Confirmation
¹³C NMR spectroscopy further aids in structural elucidation by providing information on the carbon skeleton. In 2,4-diethyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine, the methyl carbon resonates at 26.9 ppm nih.gov. For 5-acetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one oxime, the 3-methyl carbon appears at 12.7 ppm in ¹³C NMR (CDCl₃) mdpi.com. The exact chemical shifts for the C3-methyl and other carbons in this compound would be influenced by the specific electronic environment of the 1,2-diazepine ring.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are crucial for unambiguously assigning proton and carbon signals. COSY experiments establish proton-proton coupling networks, while HETCOR, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), correlate protons with their directly attached or long-range coupled carbon atoms. These techniques are instrumental in differentiating between isomers and confirming the precise substitution pattern on the benzodiazepine (B76468) core semanticscholar.org.
Table 1: Representative ¹H and ¹³C NMR Data for Methyl-Substituted Benzodiazepine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) of Methyl Group | ¹³C NMR (δ, ppm) of Methyl Group | Reference |
|---|---|---|---|---|
| 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | CDCl₃ | 2.35 (s) | Not specified | rjptonline.org |
| 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one oxime | DMSO-d6 | 1.01 (d, J=7.0 Hz) | 14.6 | semanticscholar.org |
| 2,4-diethyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine | CDCl₃ | Not specified for methyl | 26.9 | nih.gov |
| 1-Acetyl-3-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine | CDCl₃ | 1.20 (d, J = 6.9 Hz) | 12.7 | mdpi.com |
Application of NMR in Tautomerism and Isomerism Studies of Benzodiazepines
Benzodiazepine systems can exhibit complex tautomeric and isomeric equilibria, which can be effectively studied using NMR spectroscopy. Tautomerism, such as the imine-enamine tautomerism, is a known phenomenon in benzodiazepines. The position of the equilibrium can be influenced by factors like the solvent, temperature, and the nature of substituents. NMR spectroscopy can detect the presence of multiple tautomers in solution by the appearance of distinct sets of signals for each form. The relative integration of these signals provides the equilibrium ratio of the tautomers researchgate.net.
Isomerism, including constitutional and stereoisomerism, is also a key feature of benzodiazepine chemistry. NMR is a powerful tool for differentiating between constitutional isomers by analyzing chemical shifts and coupling patterns, which are unique for each isomer. For instance, the position of a methyl group on the benzodiazepine ring will significantly affect the chemical shifts of nearby protons and carbons, allowing for unambiguous identification wiley.com. In cases of stereoisomerism, such as the presence of a chiral center at C3 in this compound, NMR can be used to distinguish between enantiomers (in a chiral environment) or diastereomers.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₀N₂), the exact mass can be calculated and compared with the experimentally determined mass to confirm its elemental composition. HRMS is a standard technique in the characterization of novel benzodiazepine derivatives, ensuring the correct molecular formula is assigned acs.org.
Elucidation of Fragmentation Patterns for Structural Insights
Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of benzodiazepines is well-studied and typically involves characteristic cleavages of the diazepine (B8756704) ring. For a 3-methyl substituted benzodiazepine, one would expect to see fragmentation pathways involving the loss of the methyl group (M-15) and other characteristic ring cleavages. The fragmentation pattern of N-(4-methoxyphenyl)-4-methyl-3H-benzo[b] semanticscholar.orgmdpi.comdiazepin-2-amine, for example, shows a base peak at m/z 156.10, indicating a stable fragment hilarispublisher.com. The analysis of these fragmentation patterns provides valuable structural information and helps to confirm the identity of the compound acs.org.
Table 2: Illustrative Mass Spectrometry Data for Benzodiazepine Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
|---|---|---|---|---|
| 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | MS | 188 (M⁺) | Not specified | rjptonline.org |
| N-(4-methoxyphenyl)-4-methyl-3H-benzo[b] semanticscholar.orgmdpi.comdiazepin-2-amine | EI-MS | 279.20 (M⁺) | 156.10 (100%), 106.10, 91.00, 173.00 | hilarispublisher.com |
| 7,8-Methylenedioxy-1-(3-chlorophenyl)-3,5-dihydro-2,3-benzodiazepin-4(4H)-one | HRMS | 315.0533 [M+H]⁺ | Not specified | acs.org |
Vibrational Spectroscopy (Infrared and Raman)
IR and Raman spectra of benzodiazepines exhibit characteristic absorption bands corresponding to the vibrations of their functional groups. For this compound, key expected vibrations include C-H stretching of the aromatic ring and the methyl group, C=N stretching of the imine functionality, and C=C stretching of the benzene (B151609) ring. In related benzodiazepine derivatives, aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=N stretching vibration is a key feature and is generally found in the 1650-1590 cm⁻¹ region rjptonline.orgsemanticscholar.org. The C=C stretching vibrations of the aromatic ring usually appear in the 1600-1450 cm⁻¹ range mdpi.com. The presence and position of a band for the N-H stretching vibration (around 3400-3200 cm⁻¹) would depend on the specific tautomeric form present. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the assignment of experimental bands mdpi.comscirp.org.
Raman spectroscopy provides complementary information to IR spectroscopy. For benzodiazepines, a strong Raman line near 1610 cm⁻¹ is often assigned to the C=N stretch of the diazepine ring researchgate.net. The differentiation between various benzodiazepine drugs can be achieved by analyzing the unique patterns of their Raman spectral signatures.
Table 3: Characteristic Vibrational Frequencies for Benzodiazepine Derivatives
| Compound | Vibrational Mode | IR Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| 5-Acetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one oxime | N-H stretch | 3235, 3135 | semanticscholar.org |
| C=O stretch | 1679 | semanticscholar.org | |
| C=N stretch | 1642 | semanticscholar.org | |
| 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | N-H stretch | 3343 | rjptonline.org |
| C=N stretch | 1657 | rjptonline.org | |
| C=C stretch | 1610 | rjptonline.org |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic structure of a crystalline solid. For benzodiazepine derivatives, this method provides unequivocal proof of structure, including the conformation of the seven-membered diazepine ring, substituent orientations, and intermolecular interactions within the crystal lattice.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be accurately modeled. This data is crucial for understanding structure-activity relationships.
While specific crystallographic data for this compound is not publicly available, studies on related benzodiazepine derivatives illustrate the type of information obtained. For instance, the analysis of three 1,5-benzodiazepine derivatives showed that they all crystallize in the monoclinic space group P2_1/c, with the diazepine ring adopting a bent boat-like conformation. acs.org Such studies reveal critical details about intermolecular forces, like N-H···O hydrogen bonds, which dictate the crystal packing. acs.org In another example, X-ray diffraction was used to confirm the stereochemistry of a synthesized tricyclic 1,2,4-triazolo oup.comijpsonline.combenzodiazepine derivative. bohrium.com
Table 1: Representative X-ray Crystallography Data for a Benzodiazepine Derivative
This table presents example data for related compounds to illustrate the outputs of the technique.
| Parameter | cis-(3S,4S)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one mdpi.com |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.65 |
| b (Å) | 10.11 |
| c (Å) | 10.18 |
| α (°) | 62.15 |
| β (°) | 63.85 |
| γ (°) | 88.13 |
| Volume (ų) | 800.3 |
| Z (molecules/unit cell) | 2 |
Hyphenated Chromatographic Techniques for Purity Assessment and Identification
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures, offering both high-resolution separation and specific identification of individual components.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific analysis of benzodiazepines. sciex.com It combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the mass-analyzing capabilities of tandem mass spectrometry. This technique is highly valued for its ability to quantify compounds at very low concentrations. sciex.com
The general workflow involves injecting a sample extract onto an LC column (commonly a reversed-phase column like C18), where individual compounds are separated based on their physicochemical properties. waters.comnih.gov The separated compounds then enter the mass spectrometer, are ionized (typically via electrospray ionization, ESI), and are detected based on their mass-to-charge ratios (m/z) and fragmentation patterns. sciex.com The use of multiple reaction monitoring (MRM) enhances specificity by tracking a specific precursor ion and a characteristic product ion for each analyte. sciex.com
Method development often involves optimizing sample preparation (e.g., solid-phase extraction), the mobile phase gradient, and MS parameters for each compound. waters.comnih.gov A validated LC-MS/MS method was developed for 53 different benzodiazepines, showcasing the technique's capability for broad-spectrum screening. nih.gov
Table 2: Example LC-MS/MS Method Parameters for Benzodiazepine Analysis
| Parameter | Method 1 (Urinary Benzodiazepines) waters.com | Method 2 (30 Benzodiazepines) sciex.com | Method 3 (53 Benzodiazepines) nih.gov |
|---|---|---|---|
| LC System | ACQUITY UPLC H-Class | Not Specified | Vanquish Flex UHPLC |
| Column | CORTECS UPLC C18+ (1.6 µm) | Not Specified, 20x2.1mm, 5µm | Accucore Phenyl-Hexyl (2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water with 0.2% Formic Acid + 2mM Ammonium Formate | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile with 0.2% Formic Acid + 2mM Ammonium Formate | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min | Not Specified | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Detection | Xevo TQ-S micro Mass Spectrometer | 3200 QTRAP LC/MS/MS System | TSQ Quantis Triple Quadrupole MS |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Dynamic Multiple Reaction Monitoring (dMRM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of benzodiazepines. However, many benzodiazepines are thermally unstable or not sufficiently volatile for direct GC analysis. nist.gov Therefore, a crucial step is derivatization, which converts the analytes into more stable and volatile forms. mdpi.com
The most common derivatization method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mdpi.comnih.gov Studies have shown that tert-butyldimethylsilyl (TBDMS) derivatives are often more stable and provide more specific mass fragmentation compared to trimethylsilyl (B98337) (TMS) derivatives. nih.gov The optimization of derivatization conditions—such as reagent concentration, solvent, temperature, and reaction time—is critical for achieving high efficiency. mdpi.com
Once derivatized, the sample is injected into the GC, where compounds are separated on a capillary column (e.g., DB-5MS). indjaerospacemed.com The separated compounds are then detected by the mass spectrometer, typically using electron impact (EI) ionization, which generates reproducible fragmentation patterns that serve as a "fingerprint" for identification. nist.gov
Table 3: Example GC-MS Method Parameters for Benzodiazepine Analysis
| Parameter | Method 1 (8 Benzodiazepines) indjaerospacemed.com | Method 2 (General) nist.gov | Method 3 (Derivatized) nih.gov |
|---|---|---|---|
| GC System | Agilent 7890A | Not Specified | Not Specified |
| Column | DB-5MS | VF-5ms capillary column | Not Specified |
| Injection Mode | Splitless | Splitless | Not Specified |
| Inlet Temperature | 280°C | 270°C | Not Specified |
| Oven Program | 100°C (0.25 min), ramp 40°C/min to 325°C | 60°C to 270°C at 10°C/min | Not Specified |
| Derivatization | None (direct analysis) | On-column or prior silylation (MSTFA) | Silylation (MTBSTFA, BSTFA+TMCS) |
| MS System | Agilent 5975 (MSD) | Quadrupole analyzer | GC-EI-MS |
| Ionization Mode | SIM (Selected Ion Monitoring) | Electron Impact (EI) | Electron Impact (EI) |
| Source Temperature | 280°C | 230°C | Not Specified |
Other Advanced Analytical Techniques for Benzodiazepine Analysis
Beyond the mainstream chromatographic methods, other advanced techniques offer alternative or complementary approaches for the analysis of benzodiazepines.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates compounds based on their electrophoretic mobility in an electric field. It is a high-efficiency technique that requires minimal sample and solvent volumes. nycu.edu.twmdpi.com Various CE modes have been applied to benzodiazepine analysis, including non-aqueous capillary electrophoresis (NACE) and micellar electrokinetic chromatography (MEKC). nycu.edu.twmdpi.com NACE is particularly useful for separating hydrophobic drugs that are challenging to analyze in aqueous systems. nycu.edu.tw A successful separation of eight benzodiazepines was achieved in under 10 minutes using a non-aqueous buffer. nycu.edu.tw MEKC uses surfactants to form micelles, creating a pseudostationary phase that allows for the separation of neutral compounds. By combining techniques like sweeping with MEKC, detection limits can be significantly improved to the parts-per-billion (ppb) level. nycu.edu.tw
Polarography
Polarography is an electrochemical technique that measures the current resulting from the reduction or oxidation of an electroactive substance at a dropping mercury electrode. oup.comnih.gov For benzodiazepines, the key electroactive feature is the azomethine group (C=N), which is readily reducible. mdpi.com Differential pulse polarography (DPP), an advanced form of this technique, offers enhanced sensitivity and resolution, allowing for the determination of benzodiazepines at concentrations as low as 0.14 µg/mL. oup.comnih.gov It can serve as a rapid screening method for the "total" concentration of a benzodiazepine and its metabolites in biological fluids, often without requiring prior extraction steps. oup.comnih.gov
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to investigate the electronic structure of molecules. It is widely used to predict geometries, energies, and a variety of chemical properties for benzodiazepine (B76468) systems mdpi.comnih.gov.
Calculation of Molecular Geometries and Energetics
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 3-methyl-2H-1,2-benzodiazepine, this would involve using a selected DFT functional, such as the popular B3LYP or the more recent M06-2X, combined with a suitable basis set like 6-311++G(d,p) to accurately account for electron distribution bohrium.commdpi.com.
The calculation would yield the lowest energy conformation of the molecule. The key outputs from this analysis are the precise bond lengths, bond angles, and dihedral angles that define the molecular structure. This theoretical structure can be compared with experimental data if available, for instance, from X-ray crystallography. For related benzodiazepines, comparisons between DFT-optimized structures and experimental data have shown a high degree of correlation, validating the accuracy of the computational methods bohrium.commdpi.com. The energetic information, specifically the total electronic energy, provides a measure of the molecule's stability.
Table 1: Representative Data for Calculated Geometrical Parameters (Hypothetical) This table illustrates the type of data that would be generated from a DFT geometry optimization of this compound.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | ~1.35 Å |
| Bond Length | C3-C(Methyl) | ~1.50 Å |
| Bond Angle | N1-C9a-C5a | ~120° |
| Dihedral Angle | C4-C3-N2-N1 | Variable (defines ring pucker) |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR wavenumbers)
DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation and comparison with experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The calculated shifts for this compound would be correlated with experimental values, typically showing a linear relationship that allows for confident assignment of signals in the experimental spectrum bohrium.commdpi.com.
IR Wavenumbers: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. These calculations identify the characteristic vibrational modes of the molecule, such as N-H stretches, C=N stretches, and the bending modes of the diazepine (B8756704) ring. A known systematic overestimation in calculated frequencies is typically corrected using a scaling factor to improve agreement with experimental data bohrium.commdpi.com.
Table 2: Representative Data for Predicted vs. Experimental Spectroscopic Parameters (Hypothetical) This table demonstrates how calculated spectroscopic data for this compound would be presented and compared with experimental findings.
| Parameter | Group | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹³C NMR Shift | C=N | ~165 ppm | (To be determined) |
| ¹H NMR Shift | CH₃ | ~2.3 ppm | (To be determined) |
| IR Wavenumber | C=N stretch | ~1640 cm⁻¹ | (To be determined) |
Application of Quantum Chemical Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—various reactivity descriptors can be calculated.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions.
Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These values quantify the molecule's tendency to donate or accept electrons. For instance, studies on related compounds show that the presence of electron-donating groups like a methyl group can influence these reactivity indices acs.org.
Fukui Functions: These descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, providing a detailed map of local reactivity.
Table 3: Quantum Chemical Reactivity Descriptors (Hypothetical) This table shows the typical reactivity descriptors that would be calculated for this compound.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| E(HOMO) | - | (Calculated) | Electron-donating ability |
| E(LUMO) | - | (Calculated) | Electron-accepting ability |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | (Calculated) | Chemical stability/reactivity |
| Electrophilicity (ω) | μ²/2η | (Calculated) | Propensity to accept electrons |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, MD simulations are used to study its dynamic behavior over time. This is achieved by solving Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and interactions.
Conformational Sampling and Solution-Phase Interactions
The seven-membered diazepine ring is not planar and can adopt various conformations. MD simulations in an explicit solvent (like water) would be used to explore the conformational landscape of this compound. This analysis would reveal the most populated conformations in solution, the energy barriers between them (e.g., for ring inversion), and how solvent molecules arrange themselves around the solute through interactions like hydrogen bonding nih.gov.
Simulation of Ligand-Protein Interaction Dynamics
Given that benzodiazepines are known for their biological activity, MD simulations are essential for studying how this compound might interact with a protein target. After an initial binding pose is predicted using molecular docking, an MD simulation of the ligand-protein complex is performed nih.gov. These simulations can:
Assess the stability of the binding pose over time.
Identify key amino acid residues involved in the interaction.
Characterize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the complex.
Calculate the binding free energy to estimate the affinity of the ligand for the protein.
This provides a dynamic and more realistic view of the binding event than static docking alone.
Advanced Quantum Chemical Analyses (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO))
A comprehensive review of scientific literature reveals a significant gap in the computational and quantum chemical analysis of This compound . While extensive theoretical studies, including Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses, have been conducted on other benzodiazepine isomers, particularly the 1,4- and 1,5-benzodiazepines, specific data for the 1,2-benzodiazepine scaffold, and specifically for the 3-methyl derivative, are not available in the reviewed scientific publications. researchgate.neteurjchem.comunlp.edu.arresearchgate.netmdpi.comrsc.orgnih.govdntb.gov.uanih.gov
For related benzodiazepine derivatives, NBO analysis has been instrumental in understanding the stability conferred by hyperconjugative interactions and charge delocalization. unlp.edu.ar These studies typically focus on the interactions between lone pair orbitals of nitrogen and oxygen atoms with antibonding orbitals within the molecular framework. For instance, in studies of 1,4-benzodiazepines, NBO analysis has quantified the stabilization energies associated with these intramolecular charge transfer events, providing insight into the electronic structure and reactivity of the molecule. unlp.edu.ar
Similarly, QTAIM has been applied to other benzodiazepine isomers to characterize the nature of intramolecular and intermolecular interactions, such as hydrogen bonds. mdpi.comdntb.gov.ua This method analyzes the electron density topology to define atomic basins and bond critical points, which provides quantitative information about the strength and nature (covalent, ionic, or mixed) of chemical bonds and non-covalent interactions. mdpi.comdntb.gov.ua
However, without specific studies on This compound , it is not possible to present detailed QTAIM or NBO data, such as electron density parameters at bond critical points or second-order perturbation theory analysis of Fock matrix in NBO basis for this particular compound.
Theoretical Prediction of Chemical Transformations and Reaction Mechanisms
The theoretical prediction of chemical transformations and reaction mechanisms for This compound is another area that remains largely unexplored in the current scientific literature. Computational studies on other benzodiazepine isomers have successfully elucidated reaction pathways for various transformations, including racemization, hydrolysis, and reductive heterocyclization. rsc.orgsemanticscholar.orgwiley.com
For example, DFT studies on the racemization of 1,4-benzodiazepines have explored different mechanistic possibilities, such as ring-chain tautomerism, and have calculated the associated energy barriers to identify the most probable pathway. rsc.org In the context of synthesis, theoretical models have been used to understand the reactivity of substituted benzodiazepines and predict the outcomes of reactions like reductive N-heterocyclization. semanticscholar.orgwiley.com These studies often involve locating transition states and calculating activation energies to provide a detailed picture of the reaction mechanism at a molecular level.
Given the absence of published research, no specific data on the theoretically predicted chemical transformations or reaction mechanisms of This compound can be provided. The unique arrangement of the nitrogen atoms in the 1,2-diazepine ring would likely lead to distinct reactivity and transformation pathways compared to the more studied 1,4- and 1,5-isomers, making it a subject ripe for future computational investigation.
Chemical Reactivity and Transformations of the 1,2 Benzodiazepine Nucleus
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The 1,2-benzodiazepine nucleus possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution, while the diazepine (B8756704) ring contains several reactive centers for nucleophilic addition and substitution.
Detailed studies on the electrophilic substitution of 2,3-dihydro-1H-1,5-benzodiazepin-2-ones, including nitration, halogenation, and acylation, have shown that the reaction's outcome is highly dependent on the nature of the substrate, the electrophile, and the reaction conditions such as temperature, time, and solvent. For instance, methods for preparing 1,4-benzodiazepine (B1214927) derivatives can involve aromatic electrophilic substitution on N-substituted anilines. nih.gov
While specific literature on the electrophilic and nucleophilic substitution reactions of 3-methyl-2H-1,2-benzodiazepine is limited, the general principles of reactivity for the broader benzodiazepine (B76468) class can be inferred. The electron-rich benzene ring is expected to be activated towards electrophilic attack, with the position of substitution influenced by the directing effects of the fused diazepine ring. Conversely, the imine bond (C=N) in the diazepine ring is a prime target for nucleophilic attack. Nucleophilic substitution reactions can also occur, for example, through the displacement of a suitable leaving group on the diazepine ring. nih.gov The presence of multiple reactive centers in benzodiazepines allows for a variety of reactions with both electrophilic and nucleophilic agents.
Table 1: Reactivity of Benzodiazepine Cores
| Reaction Type | Substrate Class | Key Findings |
|---|---|---|
| Electrophilic Substitution | 1,5-Benzodiazepin-2-ones | Reaction outcome is determined by substrate, electrophile, and conditions. |
| Nucleophilic Substitution | 1,4-Benzodiazepines | Can occur at the diazepine ring, for example, by displacement of a leaving group. nih.gov |
Ring Opening and Rearrangement Pathways of 1,2-Benzodiazepines
The seven-membered diazepine ring is subject to various ring-opening and rearrangement reactions, often triggered by light, heat, or chemical reagents. These transformations can lead to the formation of diverse heterocyclic structures.
One notable pathway is the metabolic rearrangement of 1,4-benzodiazepine derivatives into quinazolines. tandfonline.com This process highlights the inherent flexibility of the benzodiazepine scaffold. Ring-opening of azetidine-fused 1,4-benzodiazepines has also been demonstrated as a synthetic strategy to access functionalized benzodiazepine derivatives. mdpi.com Furthermore, palladium-mediated ring-opening of acylnitroso-derived cycloadducts provides another route to the benzodiazepine skeleton. mdpi.comunimi.it
Ring expansion reactions are also known, such as the conversion of suitable precursors into triazolo-fused 1,4-benzodiazepines, which are a prominent class of psychoactive compounds. beilstein-journals.org In some cases, the benzodiazepine ring itself can be constructed through the ring-opening and subsequent closure of other heterocyclic systems, like benzimidazole (B57391) salts. researchgate.net
| Transformation | Starting Material/Precursor | Product | Conditions/Reagents |
| Metabolic Rearrangement | 1,4-Benzodiazepine derivatives | Quinazolines | In vivo or in vitro metabolism |
| Ring Opening | Azetidine-fused 1,4-benzodiazepines | Functionalized 1,4-benzodiazepines | Various nucleophiles mdpi.com |
| Ring Opening | Acylnitroso-derived cycloadducts | 1,4-Benzodiazepines | Palladium catalyst mdpi.comunimi.it |
| Ring Expansion | Piperidine-containing precursors | Triazolo-fused 1,4-benzodiazepines | [3+2]-cycloaddition/rearrangement beilstein-journals.org |
| Ring Opening/Closure | Benzimidazole salts | Pyrido-benzodiazepines | Hydrolysis and C-H bond activation researchgate.net |
Derivatization Strategies for Enhanced Structure-Activity Exploration
The derivatization of the 1,2-benzodiazepine nucleus is a key strategy for exploring structure-activity relationships (SAR) and developing new therapeutic agents. By systematically modifying different positions of the benzodiazepine scaffold, researchers can fine-tune the compound's affinity for its biological target and modulate its pharmacological properties. nih.gov
One approach involves the synthesis of benzo-fused benzodiazepines, which act as "molecular yardsticks" to probe the spatial dimensions of the lipophilic pockets in benzodiazepine receptors. nih.gov The synthesis of hybrid molecules, such as benzodiazepine-1,2,3-triazole derivatives, has also been explored to create selective inhibitors of enzymes like butyrylcholinesterase. nih.gov
The fusion of other heterocyclic rings to the benzodiazepine core is a common derivatization strategy. This has led to the development of various classes of fused benzodiazepines with diverse biological activities, including:
Indole-fused benzodiazepines rsc.org
Imidazo[1,2-a]pyridine-fused 1,3-benzodiazepines acs.org
Imidazole-fused benzodiazepines thieme-connect.com
Triazolo-fused 1,4-benzodiazepines jocpr.com
These derivatization strategies often aim to improve the potency, selectivity, and pharmacokinetic profile of the parent compound.
Photochemical and Thermal Transformations of the 1,2-Benzodiazepine Scaffold
The 1,2-benzodiazepine scaffold is sensitive to both photochemical and thermal stimuli, which can induce a range of transformations. Photochemical reactions, in particular, have been utilized for the synthesis and modification of these compounds.
Irradiation of 1H-2,3-benzodiazepines can lead to a rapid valence isomerization, forming 2a,7-dihydro rsc.orgrsc.orgdiazeto[4,1-a]isoindoles. rsc.orgrsc.org This photochemical behavior is distinct from that of their carbocyclic analogs. rsc.orgrsc.org The photoproducts can then undergo thermal decomposition through various pathways, including reversion to the benzodiazepine precursor. rsc.orgrsc.org The photochemical synthesis of 1H-1,2-benzodiazepines from N-iminoquinolinium ylide dimers has also been reported. researchgate.net
Regarding thermal stability, studies on various benzodiazepines have shown that they can be sensitive to elevated temperatures. For example, lorazepam has been observed to undergo significant degradation over time at high ambient temperatures, whereas diazepam and midazolam show greater stability. nih.gov The thermal stability of benzodiazepine derivatives can also be influenced by their molecular structure and the presence of catalysts. rsc.org
| Transformation Type | Substrate | Product | Conditions |
| Photochemical Valence Isomerization | 1H-2,3-Benzodiazepines | 2a,7-dihydro rsc.orgrsc.orgdiazeto[4,1-a]isoindoles | UV irradiation rsc.orgrsc.org |
| Photochemical Synthesis | N-iminoquinolinium ylide dimers | 1H-1,2-Benzodiazepines | Photolysis researchgate.net |
| Thermal Degradation | Lorazepam | Degradation products | Elevated temperature over time nih.gov |
Heterocyclization Reactions Involving 1,2-Benzodiazepine Precursors or Derivatives
Heterocyclization reactions are fundamental in the synthesis of the benzodiazepine nucleus and its fused derivatives. These reactions can involve the formation of the seven-membered diazepine ring from acyclic or other heterocyclic precursors, or the annulation of another heterocyclic ring onto a pre-existing benzodiazepine scaffold.
The synthesis of various fused benzodiazepine systems highlights the versatility of heterocyclization reactions. For example, imidazo[1,2-a]pyridine-fused 1,3-benzodiazepines have been prepared through a one-pot cascade reaction. acs.org Similarly, imidazole-fused benzodiazepines have been synthesized via palladium-catalyzed intramolecular C-N bond formation. thieme-connect.com
The construction of triazolo-fused benzodiazepines, a class of compounds with significant biological activity, is another important application of heterocyclization. These can be synthesized through the oxidative cyclization of 2-hydrazino-1,4-benzodiazepines with aldehydes jocpr.com or via a [3+ + 2]-cycloaddition/rearrangement sequence. beilstein-journals.org Other complex polycyclic systems, such as quinazolinotriazolobenzodiazepines, have also been assembled using multi-step one-pot syntheses. nih.gov
Furthermore, 1,5-benzodiazepine derivatives can be synthesized through the condensation of o-phenylenediamines with ketones or β-dicarbonyl compounds, often facilitated by a catalyst. rjptonline.orgnih.gov Reductive N-heterocyclization of N-(2-nitrobenzoyl) derivatives of 1,5-benzodiazepin-2-ones is another route to fused quinazolinobenzodiazepines. wiley.com
Emerging Research Directions and Future Perspectives in 1,2 Benzodiazepine Chemistry
Development of Novel Synthetic Methodologies with Improved Efficiency and Atom Economy
Emerging strategies focus on the use of multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from three or more starting materials. nih.gov These one-pot procedures are inherently more atom-economical and reduce the need for purification of intermediates. nih.gov For instance, a catalyst-free, three-component reaction involving 1,2-phenylenediamines, an isocyanide, and a ketone could be a potential pathway for the efficient synthesis of novel 1,5-benzodiazepine derivatives, and similar principles could be adapted for 1,2-isomers. nih.gov
Furthermore, the use of novel catalytic systems is being investigated to promote the cyclization reactions that form the core benzodiazepine (B76468) ring. Metal-catalyzed cross-coupling reactions and photocatalyzed cascade reactions are showing promise in the synthesis of fused benzodiazepine systems. rsc.org A notable example is the photocatalyzed synthesis of indole-fused benzodiazepines, which proceeds through a radical cascade reaction. rsc.org While not yet specifically applied to 3-methyl-2H-1,2-benzodiazepine, these methodologies suggest a promising avenue for its efficient and selective synthesis.
Future research in this area will likely focus on the development of stereoselective synthetic methods to access enantiomerically pure 1,2-benzodiazepines, which is crucial for understanding their pharmacological activity. The use of chiral catalysts or auxiliaries in these novel synthetic routes will be instrumental in achieving this goal.
Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Benzodiazepines
| Feature | Traditional Synthesis | Emerging Methodologies (e.g., MCRs, Photocatalysis) |
| Number of Steps | Multiple | One-pot or few steps |
| Overall Yield | Often low | Generally higher |
| Atom Economy | Low | High |
| Reaction Time | Long | Short |
| Waste Generation | Significant | Minimized |
| Catalysis | Often requires stoichiometric reagents | Catalytic, including metal and photocatalysts |
Advanced Computational Design for Targeted Molecular Properties and Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods offer a powerful approach to predict its molecular properties, understand its interactions with biological targets, and design new derivatives with enhanced or specific activities.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the electronic structure, conformational preferences, and spectroscopic properties of this compound. mdpi.com These calculations can provide insights into the molecule's reactivity and stability. For example, theoretical studies on related 1,5-benzodiazepine derivatives have been used to investigate their reactivity and the mechanism of their reactions, such as reductive N-heterocyclization. wiley.comsemanticscholar.org Similar computational studies on this compound could elucidate its chemical behavior and guide the design of new synthetic transformations.
Molecular docking simulations are another crucial computational technique, allowing researchers to predict the binding mode and affinity of this compound and its analogues to specific protein targets. While the precise biological targets of this compound are not yet fully characterized, docking studies on other benzodiazepines have provided valuable information about their interactions with receptors like the GABA-A receptor. europa.eu By creating homology models of potential target proteins, it is possible to screen virtual libraries of this compound derivatives to identify compounds with the highest predicted binding affinity and selectivity.
The future of computational design in this area lies in the development of more accurate and predictive models that can account for the dynamic nature of both the ligand and the protein. The integration of machine learning and artificial intelligence with traditional computational methods will likely accelerate the discovery of novel 1,2-benzodiazepines with tailored properties.
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Application for this compound |
| Quantum Chemical Calculations (e.g., DFT) | Prediction of electronic structure, geometry, and reactivity. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. |
| Molecular Dynamics (MD) Simulations | Study of conformational changes and interactions over time. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on molecular structure. |
Exploration of Underexplored Reaction Pathways and Unique Transformations
The unique seven-membered ring structure of 1,2-benzodiazepines, including this compound, offers opportunities for exploring novel and previously underexplored chemical reactions. These unique transformations can lead to the synthesis of novel heterocyclic systems with potentially interesting biological activities.
One such area of exploration is the photochemical behavior of 1,2-benzodiazepines. Studies on the closely related 3H-1,2-benzodiazepines have shown that they undergo photochemical rearrangement to afford 3-vinylindazoles and indenes upon irradiation. rsc.org This suggests that this compound may also exhibit interesting photochemical reactivity, potentially leading to the formation of novel molecular scaffolds. The investigation of its photochemical reactions could open up new avenues for the synthesis of diverse heterocyclic compounds.
Thermal rearrangements are another underexplored area. While some benzodiazepines are known to be thermally unstable, controlled thermal reactions could lead to predictable and useful molecular transformations. For example, the thermal intramolecular cyclization of related benzodiazepine precursors has been used to synthesize novel tricyclic systems. semanticscholar.org Investigating the thermal behavior of this compound could reveal new rearrangement pathways and provide access to unique molecular architectures.
Future research should also focus on the reactivity of the C-N bonds within the diazepine (B8756704) ring. Selective cleavage and functionalization of these bonds could provide a powerful tool for the diversification of the 1,2-benzodiazepine scaffold. The use of transition metal catalysts to mediate these transformations is a particularly promising approach.
Integration of Multidisciplinary Approaches in 1,2-Benzodiazepine Research
The future of research on this compound and other 1,2-benzodiazepines will undoubtedly rely on the integration of multiple scientific disciplines. A holistic approach that combines synthetic chemistry, computational modeling, chemical biology, and pharmacology will be essential for unlocking the full potential of this class of compounds.
The synergy between synthetic chemists and computational scientists is particularly crucial. Computational predictions can guide the design of new synthetic targets with desired properties, while experimental results from synthetic efforts can be used to refine and validate the computational models. semanticscholar.org This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new bioactive molecules.
Chemical biology will play a key role in identifying the biological targets of this compound and elucidating its mechanism of action. Techniques such as affinity-based protein profiling and the use of chemical probes can help to identify the specific proteins that interact with this compound in a biological system.
Ultimately, a multidisciplinary approach will be necessary to translate fundamental chemical research into tangible applications. By fostering collaborations between chemists, biologists, and pharmacologists, the scientific community can work towards developing novel 1,2-benzodiazepine-based therapeutics and functional materials. The study of compounds like this compound serves as a platform for these integrated research endeavors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methyl-2H-1,2-benzodiazepine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors under acidic or basic conditions. Key steps include optimizing temperature (e.g., reflux in ethanol at 80°C) and catalyst selection (e.g., p-toluenesulfonic acid for regioselectivity). Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates via H NMR ensures structural fidelity. Recent advances use microwave-assisted synthesis to reduce reaction times .
Q. How can analytical techniques like HPLC and spectroscopy ensure purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities (limit: ≤0.5% per impurity, ≤2.0% total). Complementary techniques like FTIR confirm functional groups (e.g., carbonyl stretches at ~1700 cm), while C NMR validates the benzodiazepine backbone. Calibration curves and spiked recovery studies ensure method accuracy .
Q. Which crystallographic tools are essential for resolving the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) is standard. ORTEP-3 visualizes thermal ellipsoids and molecular packing. For twinned crystals, SHELXD assists in structure solution via dual-space algorithms. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How to design experiments to study interactions between this compound and biological targets like DNA?
- Methodological Answer : Combine UV-Vis spectroscopy (hypochromicity/shift in λ) with viscosity measurements to assess intercalation or groove binding. Validate via density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model binding energies and electronic transitions. Competitive binding assays with ethidium bromide quantify displacement efficiency .
Q. What strategies resolve contradictions between spectroscopic data and computational models in drug-target interaction studies?
- Methodological Answer : Perform systematic error analysis: (1) Re-examine solvent effects (e.g., dielectric constant in DFT); (2) Cross-validate experimental conditions (e.g., ionic strength, pH); (3) Use hybrid QM/MM methods to simulate solvent-solute interactions. If discrepancies persist, employ alternative techniques like isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Q. How to optimize the pharmacological profile of this compound derivatives using in vitro models?
- Methodological Answer : Prioritize substituent modifications (e.g., electron-withdrawing groups at C3) to enhance receptor affinity. Screen derivatives via radioligand binding assays (e.g., GABA receptor subtypes) and cytotoxicity tests (MTT assay on HEK293 cells). Use structure-activity relationship (SAR) models to predict bioavailability and metabolic stability .
Q. Can constraint-based random simulation improve the efficiency of pharmacological testing for novel derivatives?
- Methodological Answer : Yes. Define constraints (e.g., lipophilicity -1 ≤ logP ≤ 3, molecular weight ≤500 Da) to generate diverse compound libraries. Use solvers like SMOTE to avoid over-constraining. Validate simulations with high-throughput screening (HTS) data to iteratively refine constraints. This approach identifies novel scaffolds with higher hit rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
